YC137

Bcl-2 Family Binding Affinity Apoptosis

YC137 (CAS 810659-53-1) is a highly selective Bcl-2 inhibitor (Ki=1.3 µM) with >76-fold selectivity over Bcl-xL. It uniquely disrupts Bid BH3 binding to Bcl-2 without affecting Bcl-xL-dependent cells at ≤5 µM, making it the ideal tool for dissecting Bcl-2-specific pathways in apoptosis and chemoresistance studies. Unlike dual inhibitors, its naphthoquinone structure ensures precise target validation. Essential for research in oncology and drug synergy.

Molecular Formula C24H21N3O6S2
Molecular Weight 511.6 g/mol
CAS No. 810659-53-1
Cat. No. B1683862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYC137
CAS810659-53-1
Synonyms2-methoxycarbonylamino-4-methylsulfanyl-butyric acid 4-(4,9-dihydro-naphtho(2,3-d)thiazol-2-ylamino)phenyl ester
YC137
Molecular FormulaC24H21N3O6S2
Molecular Weight511.6 g/mol
Structural Identifiers
SMILESCOC(=O)NC(CCSC)C(=O)OC1=CC=C(C=C1)NC2=NC3=C(S2)C(=O)C4=CC=CC=C4C3=O
InChIInChI=1S/C24H21N3O6S2/c1-32-24(31)26-17(11-12-34-2)22(30)33-14-9-7-13(8-10-14)25-23-27-18-19(28)15-5-3-4-6-16(15)20(29)21(18)35-23/h3-10,17H,11-12H2,1-2H3,(H,25,27)(H,26,31)/t17-/m0/s1
InChIKeySFDSXIZFOOBDMC-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder.
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

YC137 (CAS 810659-53-1) – A Selective Bcl-2 Inhibitor for Apoptosis Research


YC137 (CAS 810659-53-1) is a cell-permeable naphthoquinone-based small molecule that acts as a selective inhibitor of the anti-apoptotic protein Bcl-2 [1]. It is chemically defined as [4-[(4,9-dioxobenzo[f][1,3]benzothiazol-2-yl)amino]phenyl] 2-(methoxycarbonylamino)-4-methylsulfanylbutanoate, with a molecular formula of C₂₄H₂₁N₃O₆S₂ and a molecular weight of 511.6 g/mol [2]. YC137 functions by disrupting the binding of the pro-apoptotic Bid BH3 peptide to Bcl-2, thereby blocking Bcl-2's anti-apoptotic activity and inducing apoptosis in cells that depend on Bcl-2 for survival .

YC137 (CAS 810659-53-1) – Why In-Class Bcl-2 Inhibitors Are Not Interchangeable


YC137 exhibits a distinct selectivity profile that differentiates it from other Bcl-2 family inhibitors, making direct substitution unreliable. Unlike many Bcl-2 inhibitors that exhibit cross-reactivity with other anti-apoptotic proteins, YC137 demonstrates a strong preference for Bcl-2 over Bcl-xL . This selectivity translates into differential effects on cells that overexpress Bcl-2 versus those dependent on Bcl-xL, a distinction that can determine experimental outcomes when studying specific apoptosis pathways [1]. Furthermore, its chemical structure as a naphthoquinone derivative differs significantly from other chemical classes of Bcl-2 inhibitors, such as the BH3 mimetic ABT-737, which may affect its binding kinetics and off-target profiles [2]. Consequently, substituting YC137 with another Bcl-2 inhibitor without validating the target selectivity in the specific experimental model could introduce confounding variables and compromise the interpretability of results.

YC137 (CAS 810659-53-1) – Quantitative Differentiation Evidence for Scientific Procurement


YC137 Bcl-2 Binding Affinity and Selectivity Compared to ABT-737

YC137 demonstrates a clear preference for Bcl-2 over Bcl-xL in binding affinity assays. Using a fluorescence polarization assay (FPA) in Bis-Tris buffer, YC137 exhibits a Ki of 1.3 µM for Bcl-2 and a Ki >100 µM for Bcl-xL, resulting in a >76-fold selectivity window . In contrast, the well-characterized BH3 mimetic ABT-737, while more potent, shows a much narrower selectivity profile, with reported IC50 values of 0.12 µM for Bcl-2 and 0.064 µM for Bcl-xL in a comparable FPA system [1]. This indicates that ABT-737 is a potent dual inhibitor, whereas YC137 provides a tool for experiments requiring preferential Bcl-2 inhibition with minimal Bcl-xL interference.

Bcl-2 Family Binding Affinity Apoptosis Selectivity Profiling

YC137 Selective Induction of Apoptosis in Bcl-2-Overexpressing Cells vs. Bcl-xL-Dependent Cells

YC137 selectively triggers apoptosis in cells that overexpress Bcl-2 while sparing those that depend on Bcl-xL. In cellular assays using MDA-MB435B breast cancer cells, YC137 induced apoptosis at concentrations below 300 nM . In a separate experimental context, Bcl-2-transfected cells underwent apoptosis in a dose-dependent manner upon YC137 treatment, whereas cells overexpressing Bcl-xL showed no response [1]. This cellular selectivity aligns with its binding profile and contrasts with the dual Bcl-2/Bcl-xL inhibitor ABT-737, which induces apoptosis in both Bcl-2- and Bcl-xL-dependent cells [2]. The quantitative threshold of <300 nM for Bcl-2-dependent cells versus no effect on Bcl-xL-dependent cells at concentrations up to 5 µM provides a clear operational window for experimental design.

Breast Cancer Apoptosis Induction Cellular Selectivity Bcl-xL

YC137 Enhances Chemotherapy-Induced Apoptosis: Synergy with Cisplatin in Nasopharyngeal Carcinoma

YC137 acts as a chemosensitizer in Bcl-2-overexpressing tumors. In nasopharyngeal carcinoma (NPC) cells (HK1 and CNE1) that overexpress Bcl-2, combining YC137 with cisplatin resulted in a synergistic enhancement of apoptosis [1]. This combination effect was mediated through the suppression of Bcl-2 protein expression, induction of mitochondrial depolarization, and activation of the effector caspases caspase-9 and caspase-3/7 [2]. While quantitative synergy scores (e.g., Combination Index) are not provided in the abstract, the study explicitly states that YC137 "synergizes cisplatin sensitivity," a functional outcome that demonstrates its utility beyond single-agent cytotoxicity. This property is distinct from other Bcl-2 inhibitors like GX15-070 (Obatoclax), which has shown synergy with different chemotherapeutics but also exhibits a broader polypharmacology profile.

Combination Therapy Cisplatin Nasopharyngeal Carcinoma Chemosensitization

YC137 Overcomes Cytarabine Resistance in Acute Myeloid Leukemia Cells

YC137 has been shown to enhance the efficacy of cytarabine (ara-C) in overcoming drug resistance in an acute myeloid leukemia (AML) model. The HL-60/ara-C60 cell line, which is 60-fold more resistant to ara-C than parental HL-60 cells and overexpresses Bcl-2 and Bcl-xL, was used to evaluate combination treatments [1]. The study reported that "the combination of ara-C with YC137 produced a greater amount of apoptosis than ara-C alone" [2]. Furthermore, a three-drug combination of ara-C, the nucleoside analog ara-G, and YC137 "provided greater cytotoxicity than ara-C+ara-G or ara-C+YC137" [3]. While exact apoptosis percentages are not specified in the provided text, the functional outcome—overcoming a 60-fold resistance phenotype—underscores YC137's potential in refractory cancer models. This contrasts with other Bcl-2 inhibitors like ABT-199 (Venetoclax), which is highly selective for Bcl-2 but has shown limited single-agent activity in certain AML subtypes, highlighting the importance of combination approaches.

Drug Resistance Acute Myeloid Leukemia Cytarabine Combination Therapy

YC137 Displays Favorable Selectivity Profile Across Bcl-2 Family Members

A broader profiling of YC137 against multiple Bcl-2 family members using fluorescence polarization assays (FPAs) reveals a unique selectivity pattern. The reported IC50 values (µM) for YC137 are: Bcl-2: 6.43; Bcl-W: 2.21; Bcl-B: 3.10; Mcl-1: 2.47; Bfl-1: >20; Bcl-xL: >20 [1]. This profile indicates that YC137 primarily targets Bcl-2, Bcl-W, Bcl-B, and Mcl-1, while sparing Bcl-xL and Bfl-1. In comparison, the dual inhibitor ABT-737 shows potent activity against Bcl-xL (0.064 µM), Bcl-2 (0.12 µM), and Bcl-W (0.024 µM), but is inactive against Mcl-1 (>10 µM) and Bcl-B (>10 µM) [2]. The differential activity against Mcl-1 is particularly notable: YC137 inhibits Mcl-1 (IC50 = 2.47 µM), whereas ABT-737 is completely inactive. This distinction is critical for experiments involving Mcl-1-dependent cell lines.

Selectivity Profiling Bcl-2 Family Off-Target Effects

YC137 (CAS 810659-53-1) – Validated Application Scenarios Based on Quantitative Evidence


Dissecting Bcl-2-Specific Apoptotic Pathways in Cells Co-expressing Bcl-xL

Given its >76-fold selectivity for Bcl-2 over Bcl-xL and its lack of effect on Bcl-xL-dependent cells up to 5 µM, YC137 is an ideal reagent for experiments requiring specific inhibition of Bcl-2 in the presence of Bcl-xL . This is particularly relevant for cancer cell lines that co-express both proteins, where the use of a dual inhibitor like ABT-737 would confound the interpretation of results by simultaneously targeting both pathways. The defined operational window (<300 nM for Bcl-2-dependent apoptosis) allows for precise titration and controlled experiments .

Investigating Mechanisms of Chemoresistance in Bcl-2-Overexpressing Tumors

YC137's demonstrated ability to synergize with cisplatin in Bcl-2-overexpressing nasopharyngeal carcinoma cells [1] and to enhance cytarabine-induced apoptosis in a drug-resistant AML model [2] makes it a valuable tool for studying chemoresistance mechanisms. Researchers can employ YC137 to assess whether Bcl-2 overexpression is a primary driver of resistance to specific chemotherapies and to evaluate combination strategies aimed at restoring drug sensitivity.

Profiling the Role of Mcl-1 in Apoptosis Regulation

Unlike the widely used ABT-737, which is inactive against Mcl-1, YC137 inhibits Mcl-1 with an IC50 of 2.47 µM [3]. This property enables the use of YC137 in studies focused on Mcl-1-dependent apoptosis, including in cells where Mcl-1 is a critical survival factor. By comparing the effects of YC137 with those of Mcl-1-specific inhibitors or with ABT-737, researchers can delineate the specific contributions of Mcl-1 versus other Bcl-2 family members in their models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for YC137

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.